molecular formula C17H19NO2S B2445697 (E)-3-(furan-3-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide CAS No. 1798414-26-2

(E)-3-(furan-3-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide

Cat. No.: B2445697
CAS No.: 1798414-26-2
M. Wt: 301.4
InChI Key: BYRGSTMTFMLNRR-AATRIKPKSA-N
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Description

(E)-3-(furan-3-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide is an organic compound characterized by the presence of a furan ring, a thiophene ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-3-carboxaldehyde, thiophene-2-carboxaldehyde, and cyclopentylamine.

    Formation of Intermediate: The first step involves the formation of an intermediate Schiff base by reacting furan-3-carboxaldehyde with cyclopentylamine under mild acidic conditions.

    Cyclization: The intermediate is then subjected to cyclization with thiophene-2-carboxaldehyde in the presence of a base such as sodium hydride to form the cyclopentyl-thiophene intermediate.

    Acrylamide Formation: The final step involves the reaction of the cyclopentyl-thiophene intermediate with acryloyl chloride in the presence of a base like triethylamine to yield (E)-3-(furan-3-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acrylamide moiety, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Reduced amine derivatives of the acrylamide moiety.

    Substitution: Substituted acrylamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes involving furan and thiophene derivatives.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.

Medicine

    Drug Development: The compound’s structure suggests potential pharmacological activity, making it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

    Materials Science: It can be used in the development of new materials with specific electronic or photonic properties.

    Polymer Science: The compound can be incorporated into polymers to modify their properties.

Mechanism of Action

The mechanism by which (E)-3-(furan-3-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π interactions, while the acrylamide moiety can form hydrogen bonds or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to the observed biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-3-yl)-N-((1-(thiophen-2-yl)cyclohexyl)methyl)acrylamide: Similar structure but with a cyclohexyl ring instead of a cyclopentyl ring.

    (E)-3-(furan-3-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)propionamide: Similar structure but with a propionamide moiety instead of an acrylamide moiety.

Uniqueness

(E)-3-(furan-3-yl)-N-((1-(thiophen-2-yl)cyclopentyl)methyl)acrylamide is unique due to its specific combination of furan, thiophene, and acrylamide functionalities. This combination imparts distinct electronic and steric properties, making it particularly useful in applications where these properties are advantageous.

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[(1-thiophen-2-ylcyclopentyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S/c19-16(6-5-14-7-10-20-12-14)18-13-17(8-1-2-9-17)15-4-3-11-21-15/h3-7,10-12H,1-2,8-9,13H2,(H,18,19)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYRGSTMTFMLNRR-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C=CC2=COC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(CNC(=O)/C=C/C2=COC=C2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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